molecular formula C14H20N2O B11421903 2-(methoxymethyl)-1-pentyl-1H-benzimidazole

2-(methoxymethyl)-1-pentyl-1H-benzimidazole

Cat. No.: B11421903
M. Wt: 232.32 g/mol
InChI Key: HWOXONWTNBNZGH-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-pentyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a methoxymethyl group at the second position and a pentyl group at the first position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-1-pentyl-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the benzimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Pentyl Group: The pentyl group can be introduced by alkylation of the benzimidazole with pentyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxymethyl group can undergo oxidation to form a formyl group.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amino group.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride can be used.

Major Products:

    Oxidation: Formation of 2-(formylmethyl)-1-pentyl-1H-benzimidazole.

    Reduction: Formation of this compound with an amino group.

    Substitution: Formation of various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

2-(Methoxymethyl)-1-pentyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

    2-(Methoxymethyl)-1H-benzimidazole: Lacks the pentyl group, which may affect its biological activity.

    2-(Ethoxymethyl)-1-pentyl-1H-benzimidazole: Contains an ethoxymethyl group instead of a methoxymethyl group, which may alter its chemical properties.

    1-Pentyl-1H-benzimidazole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

Uniqueness: 2-(Methoxymethyl)-1-pentyl-1H-benzimidazole is unique due to the presence of both the methoxymethyl and pentyl groups, which may confer specific chemical and biological properties not observed in similar compounds. These structural features may enhance its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(methoxymethyl)-1-pentylbenzimidazole

InChI

InChI=1S/C14H20N2O/c1-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3

InChI Key

HWOXONWTNBNZGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC

Origin of Product

United States

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